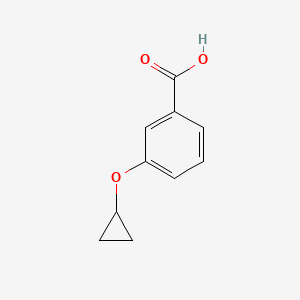

3-Cyclopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBMUBEMSGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyclopropoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Cyclopropoxybenzoic Acid

Abstract

This compound is a valuable building block in modern organic synthesis, frequently utilized as a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] Its unique structural motif, combining an aromatic carboxylic acid with a cyclopropoxy ether, imparts specific physicochemical properties that are desirable in drug design. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization strategies, and detailed experimental protocols. The content is designed for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule's synthesis.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of aryl ethers is a cornerstone of organic chemistry, and the introduction of strained ring systems like cyclopropane presents unique challenges and opportunities. This compound is a bifunctional molecule whose preparation requires careful strategic planning to ensure high yields and purity. The primary challenge lies in the formation of the ether linkage to the sterically demanding cyclopropyl group while preserving the integrity of the carboxylic acid functionality.

The most prevalent and industrially viable approach involves the etherification of a 3-hydroxybenzoic acid precursor. This strategy is advantageous as it builds the core structure from readily available and cost-effective starting materials. This guide will focus predominantly on this pathway, exploring the nuances of reaction mechanisms, choice of reagents, and process optimization.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most reliable and widely adopted method for synthesizing this compound is a multi-step sequence centered around the Williamson ether synthesis.[2] This classical SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a suitable leaving group.[3][4]

The overall workflow is logically structured to circumvent intramolecular reactivity issues, primarily by protecting the carboxylic acid group prior to ether formation.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Protection via Esterification

Causality: The carboxylic acid proton of 3-hydroxybenzoic acid is significantly more acidic than the phenolic proton. In the presence of the strong base required for the subsequent etherification step, the carboxyl group would be deprotonated first, forming a carboxylate. This would render the molecule less soluble in organic solvents and could potentially interfere with the desired reaction. Therefore, the carboxylic acid is temporarily "protected" as an ester, typically a methyl or ethyl ester.[5]

Protocol: A standard Fischer esterification is highly effective. 3-hydroxybenzoic acid is refluxed in an excess of the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Step 2: C-O Bond Formation via Williamson Ether Synthesis

This is the key bond-forming step. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (the phenoxide) acts as a nucleophile, attacking the electrophilic carbon of a cyclopropyl derivative.[2]

Caption: SN2 mechanism for the core etherification step.

Key Reagents and Rationale:

-

Phenolic Substrate: Methyl 3-hydroxybenzoate.

-

Cyclopropyl Source: Cyclopropyl bromide is a common choice. Other derivatives with good leaving groups, like cyclopropyl iodide or cyclopropyl tosylate, are also effective.

-

Base: A non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[6] Sodium hydride (NaH) is another powerful option that drives the reaction to completion by releasing hydrogen gas.[7]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[8] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion poorly solvated, thereby increasing its nucleophilicity and accelerating the reaction.

Step 3: Deprotection via Saponification

The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved by saponification, a base-mediated hydrolysis.

Protocol: The methyl 3-cyclopropoxybenzoate intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility.[5] The reaction mixture is typically heated to drive the reaction to completion. A final acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and precipitate the final product, this compound.

Alternative Synthetic Strategies

While the Williamson synthesis is the workhorse method, other C-O coupling strategies can be employed, particularly in research or specialized applications.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves coupling an aryl halide (e.g., methyl 3-bromobenzoate) with an alcohol (cyclopropanol) in the presence of a base.[9] Traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200 °C), and stoichiometric amounts of copper.[9][10] Modern variations with specialized ligands have made the conditions milder but can be more costly.

-

Buchwald-Hartwig C-O Coupling: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig coupling.[11] Originally developed for C-N bond formation, this methodology has been extended to aryl ether synthesis.[12][13] It offers the advantage of milder reaction conditions, higher functional group tolerance, and often lower catalyst loadings compared to the Ullmann condensation. This method would involve coupling methyl 3-bromobenzoate with cyclopropanol using a palladium catalyst, a specialized phosphine ligand, and a base.

Experimental Protocols and Data

Detailed Protocol for Williamson Ether Synthesis Pathway

Step 1: Synthesis of Methyl 3-Hydroxybenzoate

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

-

Add methanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can often be used directly in the next step.

Step 2: Synthesis of Methyl 3-Cyclopropoxybenzoate

-

Dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF (5-10 volumes) in a flask under a nitrogen atmosphere.

-

Add potassium carbonate (or cesium carbonate) (1.5-2.0 eq) to the solution.[6]

-

Add cyclopropyl bromide (1.2-1.5 eq) and stir the mixture at 70-80 °C for 10-12 hours.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Saponification)

-

Dissolve methyl 3-cyclopropoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add aqueous sodium hydroxide (10% solution, 2-3 eq) and heat the mixture to 60-70 °C for 2-3 hours.[6]

-

After cooling to room temperature, acidify the mixture to a pH of 2-3 with dilute HCl.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain pure this compound.

Summary of Reaction Conditions

| Parameter | Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenolic hydroxyl group. Cs₂CO₃ is often more effective due to higher solubility and the "cesium effect".[6] |

| Solvent | DMF, DMSO | Polar aprotic; accelerates SN2 reaction by solvating the cation but not the nucleophile.[8] |

| Temperature | 60-80 °C | Provides sufficient activation energy without promoting significant side reactions or solvent decomposition. |

| Typical Yield | 85-95% (for etherification step) | The reaction is generally efficient and high-yielding under optimized conditions.[6] |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Molecular Formula: C₁₀H₁₀O₂[14]

-

Molecular Weight: 162.18 g/mol [14]

-

Appearance: White to off-white solid.

-

¹H NMR: Expected signals include multiplets for the aromatic protons, a characteristic multiplet for the methine proton of the cyclopropoxy group, complex multiplets for the cyclopropyl methylene protons, and a broad singlet for the acidic carboxylic proton.

-

¹³C NMR: Signals will correspond to the carbonyl carbon (~170 ppm), aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.[15]

-

IR Spectroscopy: Key stretches include a broad O-H band (2500-3300 cm⁻¹), a strong C=O band (~1700 cm⁻¹), a C-O ether band, and aromatic C=C bands.[15]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight.

Conclusion

The synthesis of this compound is most effectively achieved through a three-step sequence involving esterification of 3-hydroxybenzoic acid, Williamson ether synthesis with a cyclopropyl halide, and subsequent saponification. This pathway is robust, high-yielding, and utilizes readily accessible reagents, making it suitable for both laboratory and industrial-scale production. Understanding the causality behind each step—particularly the necessity of the protection/deprotection sequence and the choice of a polar aprotic solvent—is critical for troubleshooting and optimization. While alternative C-O coupling methods like the Ullmann and Buchwald-Hartwig reactions exist, the Williamson synthesis remains the preferred method for its simplicity, efficiency, and cost-effectiveness.

References

-

Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]

-

Title: 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 Source: PubChem - NIH URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Ullmann condensation Source: Wikipedia URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]

-

Title: Benzoic acid, 3-cyclopropyl- | 1129-06-2 Source: AngeneChemical URL: [Link]

-

Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]

-

Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

- Title: New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy)

-

Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Williamson Ether Synthesis Source: YouTube (Professor Dave Explains) URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PMC - NIH URL: [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropoxybenzoic acid (CAS No. 1129-06-2) is a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, which combines a rigid benzoic acid core with a sterically constrained cyclopropoxy group, imparts distinct physicochemical characteristics that are pivotal for its application as a versatile synthetic intermediate. In drug development, the cyclopropyl and related alkoxy moieties are often employed to modulate key pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections synthesize established data with expert analysis of expected chemical behavior, grounded in fundamental principles. Where experimental data for the target molecule is not publicly available, we present reasoned estimations based on analogous structures and provide detailed, field-proven protocols for their empirical determination.

Table of Contents

-

Molecular Identity and Structure

-

Physical and Thermodynamic Properties

-

Acidity and pKa Analysis

-

Solubility Profile

-

Spectroscopic Characterization

-

Experimental Protocols

-

References

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. This compound is defined by the following identifiers and structural features.

-

IUPAC Name: this compound

-

Synonyms: m-Cyclopropoxybenzoic acid

-

CAS Number: 1129-06-2

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.19 g/mol

The structure consists of a benzene ring substituted at the 1- and 3-positions with a carboxylic acid group and a cyclopropoxy group, respectively. The three-membered cyclopropyl ring is notable for its high degree of ring strain and unique electronic properties, which are conferred upon the larger molecule.

Physical and Thermodynamic Properties

The physical state and thermal stability of a compound are critical parameters for its handling, formulation, and reaction chemistry. This compound is a crystalline solid at standard conditions.

Table 1: Summary of Physical and Computed Properties

| Property | Value | Source(s) |

| Physical Form | Crystalline Solid | N/A |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 312.2 ± 21.0 °C (at 760 mmHg) | [1] |

| XLogP3 (Computed) | 2.9 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

The relatively high melting point is indicative of a stable crystal lattice structure, likely facilitated by intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules. The computed XLogP3 value of 2.9 suggests that the compound is moderately lipophilic.

Acidity and pKa Analysis

The acid dissociation constant (pKa) is a critical parameter for drug development, as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, distribution, and target engagement.

Expected pKa of this compound

The Hammett equation (log(K/K₀) = σρ) provides a framework for quantifying the effect of a substituent on the reactivity of a benzene ring.[3] The key parameter is the substituent constant, σ.

-

Inductive vs. Resonance Effects: An alkoxy group (-OR) at the meta position exerts two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond framework. This is an acid-strengthening effect, as it stabilizes the resulting carboxylate anion.

-

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be delocalized into the π-system of the benzene ring. This is an electron-donating effect that would destabilize the carboxylate anion, thus weakening the acid.

-

-

Positional Dependence: At the meta position, the resonance effect is minimal, and the inductive effect is the dominant factor. For comparison, the Hammett constant for a meta-methoxy group (σm-OCH₃) is +0.12, indicating it is a weak electron-withdrawing group that slightly increases the acidity of benzoic acid.

-

Prediction: The cyclopropoxy group is expected to behave similarly to other small alkoxy groups. The inductive withdrawal by the oxygen atom should outweigh any other electronic contributions from the cyclopropyl ring at the meta position. Therefore, this compound is predicted to be a slightly stronger acid than benzoic acid , with an estimated pKa value slightly below 4.20 .

Causality in Experimental Determination

The gold standard for pKa determination is potentiometric titration . This method involves the gradual titration of a solution of the acid with a strong base (e.g., NaOH) while monitoring the pH. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be required, with subsequent extrapolation to aqueous conditions.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Aqueous and organic solubility are fundamental properties that govern a compound's utility in both biological and synthetic contexts.

Expected Solubility Behavior

Quantitative solubility data for this compound is not widely published. Its solubility can be inferred from its structure:

-

Aqueous Solubility: Like benzoic acid, this compound is expected to have low solubility in neutral water . The molecule's polarity is dominated by the large, non-polar aromatic ring and the hydrophobic cyclopropoxy group. The polar carboxylic acid group provides some capacity for hydrogen bonding with water, but this is insufficient to overcome the hydrophobic nature of the bulk of the molecule.

-

pH-Dependent Aqueous Solubility: The solubility in aqueous media is highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid is deprotonated to form the highly polar and water-soluble cyclopropoxybenzoate salt. In acidic solutions (pH < pKa), it remains in its neutral, less soluble form.

-

Organic Solubility: The compound is expected to be moderately to highly soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. The non-polar regions of the molecule interact favorably with these less polar solvents.

Experimental Determination (OECD 105)

The standard method for determining water solubility is outlined in OECD Guideline 105 .[5] The "flask method," suitable for compounds with solubility > 10⁻² g/L, is the most relevant approach. It involves stirring an excess of the solid compound in water at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV.

Caption: OECD 105 Flask Method workflow for solubility determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for molecular structure confirmation and purity assessment. While a complete, published set of spectra for this specific molecule is elusive, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and carboxylic acid protons.

-

Aromatic Protons (Ar-H): Three signals in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, or multiplets) characteristic of a 1,3-disubstituted benzene ring.

-

Cyclopropoxy Methine Proton (-O-CH-): One multiplet around δ 3.8-4.2 ppm.

-

Cyclopropoxy Methylene Protons (-CH₂-): A complex set of multiplets in the upfield region, typically δ 0.6-1.0 ppm, resulting from diastereotopic protons in the strained ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display 10 distinct resonances.

-

Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm range.

-

Aromatic Carbons (Ar-C): Six signals between δ 110-160 ppm. The carbon attached to the oxygen (C-O) will be the most downfield of the ring carbons.

-

Cyclopropoxy Methine Carbon (-O-CH-): A signal around δ 55-65 ppm.

-

Cyclopropoxy Methylene Carbons (-CH₂-): Signals in the highly shielded region of δ 5-15 ppm.

-

Infrared (IR) Spectroscopy

The FTIR spectrum is dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.[6]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (cyclopropyl) appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the molecular weight of the compound.

-

Key Fragments: The most prominent fragmentation pathways for benzoic acids involve the loss of radicals from the carboxylic acid group.

-

Loss of -OH (m/z 145): Cleavage of the C-O bond results in the formation of a stable acylium ion ([M-17]⁺).

-

Loss of -COOH (m/z 117): Cleavage of the C-C bond results in the formation of a cyclopropoxy-substituted phenyl cation ([M-45]⁺).

-

Experimental Protocols

This section provides standardized, step-by-step methodologies for the determination of the key physicochemical properties discussed. These protocols are designed to ensure data integrity and reproducibility.

Protocol 6.1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down into a compact column of 2-3 mm height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

Rapid Heating (Optional): Perform a preliminary rapid determination by heating at 10-20 °C/min to find the approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~10 °C below the approximate melting point found in the previous step.

-

Slow Heating: Heat the sample at a slow, controlled rate of 1-2 °C/min.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The recorded melting point should be reported as this range.

Protocol 6.2: pKa Determination (Potentiometric Titration)

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a methanol/water mixture if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Calculate the first derivative (dpH/dV) to precisely locate the equivalence point (where the derivative is maximum).

-

Determine the volume of NaOH at the half-equivalence point (V₁/₂ = V_equivalence / 2).

-

The pKa is the pH value on the titration curve corresponding to the V₁/₂.

-

Protocol 6.3: Spectroscopic Sample Preparation (¹H NMR)

-

Sample Weighing: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for referencing.

-

Dissolution: Gently swirl or vortex the vial to fully dissolve the sample.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug at the tip (to filter any particulate matter), transfer the solution into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe the outside, and insert it into the NMR spectrometer for data acquisition.

Conclusion

This compound is a valuable building block whose utility is defined by a distinct set of physicochemical properties. It is a moderately lipophilic, crystalline solid with low, pH-dependent aqueous solubility. As a carboxylic acid, its pKa is predicted to be slightly lower than that of benzoic acid due to the inductive effect of the meta-cyclopropoxy substituent. Its structural features give rise to a unique spectroscopic fingerprint, which can be readily identified using standard analytical techniques. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate these properties, ensuring the generation of high-quality, reliable data essential for advancing research and development efforts in both medicinal chemistry and material science.

References

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry.[7][8][9][10][11]

-

Stenutz, R. (n.d.). Hammett substituent constants. Wired Chemist.[12]

-

Wikipedia contributors. (2023). Hammett equation. Wikipedia, The Free Encyclopedia.[3]

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[5][9][13]

-

LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts.[4]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[14]

-

Zhang, X. (n.d.). FTIR Spectrum Information and Bond Relationship. University of Maryland.[12]

-

Hansch, C., & Leo, A. (n.d.). Hammett Sigma Constants. Wired Chemist.[10]

-

SpectraBase. (n.d.). 3-Propoxy-benzoic acid. Wiley Science Solutions.[11]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[5]

-

NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST Chemistry WebBook.[15][16][17]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid.[6]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.[18]

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.[19]

-

Dragojlovic, V. et al. (2015). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Journal of Medicinal Chemistry.[20]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.[21]

-

NOP. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. OC-Praktikum.[22]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products.[23]

-

NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.[24]

-

NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook.[2]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?.[1]

-

PubChem. (n.d.). 3-Cyclopropylbenzoic acid. National Center for Biotechnology Information.[2]

-

MySkinRecipes. (n.d.). 3-Cyclopropylbenzoic acid.[1]

- Rasayan Journal of Chemistry. (n.d.).

- Chemistry Research Journal. (n.d.).

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemicalBook. (n.d.). 3-Chloroperoxybenzoic acid(937-14-4) 1H NMR spectrum.

Sources

- 1. quora.com [quora.com]

- 2. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [air.unimi.it]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Hammett Sigma Constants* [wiredchemist.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Hammett substituent constants [stenutz.eu]

- 13. researchgate.net [researchgate.net]

- 14. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 15. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]

- 16. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]

- 17. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]

- 18. rsc.org [rsc.org]

- 19. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Making sure you're not a bot! [oc-praktikum.de]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. Benzoic acid [webbook.nist.gov]

A Methodological Guide to the Crystal Structure Determination of 3-Cyclopropoxybenzoic Acid

Foreword: Charting a Course for Structural Elucidation

In the landscape of pharmaceutical and material sciences, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of understanding its physicochemical properties and biological activity. 3-Cyclopropoxybenzoic acid, a molecule of interest for its potential applications, presents a case where such fundamental knowledge is paramount. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this guide serves a more critical purpose for the research community. It provides a comprehensive, field-proven methodological framework for the synthesis, crystallization, and complete crystal structure determination of this compound.

This document is structured not as a rigid protocol, but as a logical, causality-driven narrative that guides researchers through the necessary steps, from the synthetic bench to the final refined crystallographic model. It is designed for professionals in drug development and scientific research, offering insights into the "why" behind the "how" of each experimental choice, ensuring a self-validating and robust scientific process.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable route to this compound is the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol. In this case, we will react the phenoxide of a 3-hydroxybenzoic acid ester with a cyclopropyl halide.

Rationale for Synthetic Strategy

The choice of a two-step synthesis involving an initial esterification of 3-hydroxybenzoic acid followed by etherification is deliberate. Protecting the carboxylic acid as an ester prevents it from interfering with the base-mediated etherification step. The subsequent hydrolysis is typically a high-yielding and clean final step.

Detailed Experimental Protocol

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in a suitable alcohol (e.g., methanol or ethanol, 10-fold excess by volume).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (approx. 2-3% of the alcohol volume).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. The ester product can be extracted into an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl or ethyl 3-hydroxybenzoate.

Step 2: Etherification of the Phenolic Ester

-

Reactant Setup: Dissolve the 3-hydroxybenzoate ester from the previous step in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃), in a slight molar excess (approx. 1.5 equivalents).

-

Alkylation: Add bromocyclopropane (approx. 1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or around 60-80°C (for DMF) for 6-12 hours, again monitoring by TLC.[1]

-

Workup: After completion, filter off the base and evaporate the solvent. The residue is redissolved in an organic solvent, washed with water and brine, and dried. The crude product, the 3-cyclopropoxybenzoate ester, can be purified by column chromatography.

Step 3: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2. The desired this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product.

Part 2: The Critical Art of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[2] A good crystal should be a regular polyhedron, optically clear, and typically larger than 0.1 mm in all dimensions.[3] The goal is to induce slow precipitation from a supersaturated solution.

Experimental Workflow for Crystallization

The process is an iterative search for the ideal conditions of solvent, temperature, and precipitation rate.

Caption: Iterative workflow for single crystal growth.

Step-by-Step Crystallization Methodologies

-

Slow Evaporation : This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated cap to allow the solvent to evaporate slowly over days or weeks.[4][5]

-

Slow Cooling : This technique is effective for compounds that show a significant decrease in solubility at lower temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or subsequently in a refrigerator or freezer.[6]

-

Vapor Diffusion : This is a highly successful method, especially for small quantities of material.[4][6][7]

-

Setup: Dissolve the compound in a small amount of a "good" solvent (in which it is quite soluble) in a small, open vial. Place this vial inside a larger, sealed jar that contains a "poor" solvent (in which the compound is insoluble). The "good" solvent should be more volatile than the "poor" one.

-

Mechanism: The vapor of the "good" solvent slowly diffuses out of the inner vial while the vapor of the "poor" solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

-

-

Solvent Layering (Liquid Diffusion) : In this method, a solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible "poor" solvent is then carefully layered on top to create a distinct interface.[5] Slow diffusion across the interface leads to crystal growth.

Part 3: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[8]

Core Principles

When a monochromatic X-ray beam strikes a crystal, it is diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[8] By rotating the crystal and collecting thousands of these reflections, a complete three-dimensional map of the electron density can be reconstructed.[3]

Data Collection Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil. For data collection, the crystal is usually flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize radiation damage.

-

Initial Screening: The mounted crystal is centered in the X-ray beam. A few initial diffraction images are taken to determine the crystal quality and to obtain a preliminary unit cell.[8]

-

Data Collection Strategy: Based on the determined unit cell and crystal system (Bravais lattice), the instrument software calculates an optimized strategy for collecting a complete dataset. This involves rotating the crystal through a specific range of angles while continuously recording the diffraction pattern on a detector.[9]

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves:

-

Indexing: Assigning Miller indices (h, k, l) to each reflection.

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final reflection file.[10]

-

Part 4: Structure Solution, Refinement, and Validation

The final reflection file contains the "what" (intensities and positions of reflections) but not the "how" (the atomic arrangement that caused them). The process of solving this puzzle is known as structure solution and refinement.

Workflow from Data to Structure

Caption: Workflow for crystallographic structure solution and refinement.

Key Steps and Associated Software

-

Structure Solution (Solving the Phase Problem): The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. For small molecules like this compound, this "phase problem" is typically solved using direct methods. Software like SHELXT or SIR is commonly used for this step.[11][12]

-

Model Building and Refinement: The initial solution provides a rough electron density map from which an initial molecular model can be built. This model is then refined using full-matrix least-squares methods against the experimental data. This is an iterative process where atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors. This is typically done with programs like SHELXL or Olex2.[12]

-

Difference Fourier Maps: During refinement, difference Fourier maps (F_obs - F_calc) are calculated. Peaks in this map indicate regions where the model has too little electron density (e.g., missing atoms like hydrogens), while troughs indicate regions with too much. This is crucial for locating all atoms and modeling any disorder.

-

Validation: Once the refinement has converged (i.e., further cycles do not significantly improve the model), the final structure must be validated. This involves checking for geometric consistency (bond lengths, angles), analyzing the fit to the data (R-factors), and ensuring there are no unresolved issues. The PLATON software, often used via the IUCr's CheckCIF service, is the standard for this validation.[11]

Part 5: Predictive Structural Analysis of this compound

While the exact structure is unknown, we can make expert predictions about its crystal packing based on the vast library of known benzoic acid and carboxylic acid structures in the Cambridge Structural Database (CSD).[12][13]

Expected Supramolecular Synthons

Carboxylic acids are powerful hydrogen bond donors and acceptors. The most common and robust interaction is the formation of a centrosymmetric dimer through pairs of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[14][15] This dimer is a highly persistent supramolecular synthon and is overwhelmingly likely to be the primary building block in the crystal structure of this compound.

Potential Crystal Packing

The overall crystal packing will be dictated by how these robust dimers arrange themselves to maximize packing efficiency and satisfy weaker intermolecular interactions.[13] Based on studies of similar molecules like benzoic acid and 4-fluorobenzoic acid, these dimers are likely to be connected by weaker interactions such as C-H···O or C-H···π hydrogen bonds, often forming sheet-like or ribbon-like structures.[16] The cyclopropyl group, while primarily hydrophobic, can also participate in weak C-H···O interactions.

Comparative Crystallographic Data

To provide context, the table below summarizes key crystallographic parameters for benzoic acid and a related fluorinated derivative. One would anticipate this compound to crystallize in a common monoclinic or orthorhombic space group with similar cell dimensions.

| Compound | Benzoic Acid | 4-Fluorobenzoic Acid |

| CSD Refcode | BENZAC01 | PFBZAD13 |

| Formula | C₇H₆O₂ | C₇H₅FO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 5.510 | 3.781 |

| b (Å) | 5.157 | 6.342 |

| c (Å) | 21.973 | 26.539 |

| **β (°) ** | 97.41 | 94.11 |

| Volume (ų) | 618.8 | 634.3 |

| Primary Synthon | R²₂(8) Dimer | R²₂(8) Dimer |

| Data sourced from the Cambridge Structural Database.[16] |

Conclusion

The determination of a molecule's crystal structure is a systematic process that bridges chemical synthesis, the physical chemistry of crystallization, and the physics of X-ray diffraction. This guide provides a comprehensive and technically grounded pathway for elucidating the crystal structure of this compound. By following this logical workflow—from targeted synthesis and methodical crystallization to rigorous data collection and refinement—researchers can confidently determine the precise atomic arrangement of this and other small molecules, unlocking the foundational knowledge required for advanced drug design and materials engineering.

References

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2764-2790. DOI:10.1039/D2CS00697A. Retrieved from [Link]

-

Chemical Crystallography, University of Oxford. CRYSTALS - Software. Retrieved from [Link]

-

Varughese, S., et al. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(5), 3031-3038. DOI:10.1021/acs.cgd.8b00227. Retrieved from [Link]

-

Freely available software tools for chemical crystallography. (n.d.). Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-8. DOI:10.1107/S205698901502213X. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

Steed, J. W. (2013). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews, 113(11), 8151-8193. DOI:10.1021/cr400118g. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

-

Novikov, A. S., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7025. DOI:10.3390/molecules27207025. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Frankenbach, G. M., & Etter, M. C. (1992). Relationship between symmetry in hydrogen-bonded benzoic acids and the formation of acentric crystal structures. Chemistry of Materials, 4(2), 272-278. DOI:10.1021/cm00020a009. Retrieved from [Link]

-

Roy, D. (2012). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Co-crystals: Preparation, Properties and Applications. Royal Society of Chemistry. Retrieved from [Link]

-

Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(Pt 8), 859-868. DOI:10.1107/S090744490601947X. Retrieved from [Link]

-

Czelen, H., et al. (2020). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 25(24), 5946. DOI:10.3390/molecules25245946. Retrieved from [Link]

-

Sarma, B., et al. (2011). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Acta Crystallographica Section B, 67(Pt 6), 545-555. DOI:10.1107/S010876811103986X. Retrieved from [Link]

-

Gurban, A. N., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino-benzoxazole–fumaric acid molecular salt. Acta Crystallographica Section E, 78(Pt 12), 1195-1202. DOI:10.1107/S205698902201016X. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding motif for the minor site for adenine with benzoic acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

- Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

Lynch, D. E., & McClenaghan, I. (2008). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E, 64(Pt 11), o2173. DOI:10.1107/S160053680803565X. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 3-Cyclopropoxybenzoic Acid: Unveiling Molecular Structure for Advanced Research

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Cyclopropoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a foundational understanding of its molecular architecture, crucial for its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₀O₃, belongs to the class of alkoxybenzoic acids. The presence of the cyclopropoxy group, a strained three-membered ring ether, imparts unique electronic and conformational properties to the molecule. These characteristics can significantly influence its biological activity and material properties, making a thorough structural elucidation through spectroscopic methods an essential first step in its scientific exploration. This guide serves as a detailed reference for the characterization of this compound, providing both predicted and, where available, reference data to aid in its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure. Due to the limited availability of experimental spectra in the public domain, the following data is based on validated prediction models, providing a reliable reference for spectral interpretation.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The aromatic protons exhibit characteristic splitting patterns in the downfield region, while the cyclopropyl and methoxy protons appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-2) | ~7.7 | Singlet | 1H |

| Aromatic (H-6) | ~7.5 | Doublet | 1H |

| Aromatic (H-4) | ~7.3 | Triplet | 1H |

| Aromatic (H-5) | ~7.1 | Doublet | 1H |

| Cyclopropoxy (-OCH-) | ~3.9 | Multiplet | 1H |

| Cyclopropyl (-CH₂-) | ~0.8 - 0.9 | Multiplet | 4H |

Note: Predicted spectra were generated using advanced NMR prediction software. Actual experimental values may vary depending on the solvent and other experimental conditions.

Causality in Chemical Shifts: The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the benzene ring's π-electron system and the electron-withdrawing nature of the carboxylic acid and cyclopropoxy groups. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The predicted spectrum for this compound is consistent with its ten-carbon structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~172 |

| Aromatic (C-3) | ~158 |

| Aromatic (C-1) | ~132 |

| Aromatic (C-4) | ~129 |

| Aromatic (C-6) | ~123 |

| Aromatic (C-5) | ~121 |

| Aromatic (C-2) | ~116 |

| Cyclopropoxy (-OCH-) | ~60 |

| Cyclopropyl (-CH₂-) | ~7 |

Note: As with the ¹H NMR data, these ¹³C NMR chemical shifts are predicted and should be used as a reference for experimental data.

Expert Insight: The chemical shift of the carbonyl carbon (~172 ppm) is a hallmark of a carboxylic acid. The carbon attached to the cyclopropoxy group (C-3) is significantly downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Cyclopropyl) | ~3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ether & Carboxylic Acid) | 1300 - 1200 | Strong |

Interpretation of Key Bands: The very broad absorption in the 3300-2500 cm⁻¹ region is a definitive indicator of the hydrogen-bonded O-H group of the carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretches, as well as strong C-O stretching bands, further confirms the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 178.06 | Molecular Ion |

| [M-OH]⁺ | 161.05 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 133.06 | Loss of carboxylic acid group |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Source: Predicted data from PubChem CID 72222654.

Fragmentation Pathway: Upon electron ionization, this compound is expected to undergo characteristic fragmentation. The molecular ion peak at m/z 178.06 confirms the molecular formula. Common fragmentation pathways include the loss of a hydroxyl radical to form an acylium ion (m/z 161.05) and the loss of the entire carboxylic acid group (m/z 133.06). Further fragmentation can lead to the stable benzoyl cation (m/z 105.03) and the phenyl cation (m/z 77.04).

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Data-Structure Relationship

The following diagrams illustrate the connection between the spectroscopic data and the molecular structure of this compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

Caption: A typical workflow for spectroscopic characterization.

Conclusion: A Foundation for Future Discovery

This technical guide provides a detailed overview of the key spectroscopic data for this compound. By combining predicted NMR, IR, and mass spectrometry data with established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of the molecular structure is the cornerstone of innovation, and the information presented here is intended to facilitate the exploration of this compound in the development of new pharmaceuticals and advanced materials.

References

The Ascendancy of 3-Cyclopropoxybenzoic Acid Derivatives in IRAK4-Mediated Inflammatory Disease Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The landscape of immunomodulatory therapeutics is perpetually evolving, with a pronounced shift towards targeted inhibition of key signaling nodes within inflammatory cascades. Among these, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal kinase, orchestrating the downstream signaling of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). This technical guide provides an in-depth exploration of a particularly promising class of IRAK4 inhibitors: the 3-cyclopropoxybenzoic acid derivatives. We will dissect their synthesis, unravel their mechanism of action, quantify their biological activity, and elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting IRAK4

Inflammatory responses, while essential for host defense, can become dysregulated and contribute to the pathogenesis of a wide array of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and lupus.[1][2] Central to these processes is the innate immune system, which relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs.[3] Upon ligand binding, these receptors recruit adaptor proteins, leading to the formation of a signaling complex known as the myddosome, in which IRAK4 plays an indispensable role as the master kinase.[3][4]

IRAK4's kinase activity is essential for the subsequent phosphorylation and activation of IRAK1, triggering downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][5] Crucially, individuals with non-functional IRAK4 exhibit impaired cytokine production in response to TLR agonists, yet they are not unduly susceptible to most viral or fungal infections, suggesting that IRAK4 inhibition could offer a potent anti-inflammatory effect without inducing broad immunosuppression.[6] This favorable therapeutic window has positioned IRAK4 as a highly attractive target for small molecule drug discovery.

The Emergence of this compound Derivatives as Potent IRAK4 Inhibitors

High-throughput screening and subsequent lead optimization campaigns have identified several chemical scaffolds capable of inhibiting IRAK4. Among these, the this compound moiety has proven to be a recurring and critical feature in a number of highly potent and selective clinical candidates.[3] The cyclopropoxy group, with its unique conformational rigidity and electronic properties, appears to confer advantageous interactions within the ATP-binding pocket of IRAK4. This guide will focus on this important chemical series, exemplified by compounds such as zabedosertib (BAY1834845) and BAY1830839.[3]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that can be adapted to generate a diverse library of analogs for SAR studies. A representative synthetic route is outlined below, based on established methodologies.

General Synthetic Scheme

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Amide Derivative

This protocol provides a generalized procedure for the synthesis of an amide derivative, a common modification in this class of inhibitors.

Step 1: O-Alkylation of a 3-Hydroxybenzoate Ester

-

To a solution of a suitable 3-hydroxybenzoate ester (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq).

-

Add cyclopropyl bromide (1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-cyclopropoxybenzoate ester.

Step 2: Saponification of the Ester

-

Dissolve the 3-cyclopropoxybenzoate ester (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.

-

Remove the methanol under reduced pressure and acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the this compound.

Step 3: Amide Coupling

-

To a solution of the this compound (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours until the reaction is complete.

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions of a weak acid (e.g., saturated NH4Cl), a weak base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Biological Activity and Structure-Activity Relationship (SAR)

The potency of this compound derivatives as IRAK4 inhibitors is highly dependent on the nature and position of substituents on both the benzoic acid core and any appended functionalities.

Key SAR Insights

-

The 3-Cyclopropoxy Group: This moiety is crucial for potent IRAK4 inhibition. The cyclopropyl ring is believed to occupy a hydrophobic pocket in the ATP-binding site, and its rigid nature likely contributes to a favorable binding conformation.

-

The Carboxylic Acid Moiety: This group is a key interaction point, often forming hydrogen bonds with residues in the hinge region of the kinase. It is frequently converted to amides or esters to modulate physicochemical properties and cell permeability.

-

Substituents on the Benzoic Acid Ring: The addition of other substituents to the phenyl ring can significantly impact activity. For example, in some series, a fluorine atom at the 4-position enhances potency.

-

The Amide/Ester Moiety: The nature of the group attached to the carboxylic acid is a primary point of diversification. Aromatic and heteroaromatic rings are commonly employed to explore further interactions within the active site and to fine-tune properties such as solubility and metabolic stability.

Quantitative SAR Data

The following table summarizes the IRAK4 inhibitory activity of a hypothetical series of this compound derivatives to illustrate key SAR principles.

| Compound ID | R Group (at Amide) | IRAK4 IC50 (nM) |

| 1a | Methyl | 500 |

| 1b | Phenyl | 150 |

| 1c | 4-Fluorophenyl | 50 |

| 1d | Pyridin-2-yl | 75 |

| 1e | Thiazol-2-yl | 60 |

Data is illustrative and not from a specific publication.

Mechanism of Action: Binding to the IRAK4 Kinase Domain

This compound derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the IRAK4 kinase domain and prevent the binding of ATP, thereby inhibiting the phosphotransferase activity of the enzyme.

Caption: Schematic of the inhibitor binding to the IRAK4 kinase domain.

X-ray crystallography studies of related inhibitors have revealed key interactions:

-

The carboxylate or a bioisosteric group typically forms crucial hydrogen bonds with the backbone amide hydrogens of residues in the hinge region of the kinase.

-

The cyclopropoxy group extends into a hydrophobic pocket , making favorable van der Waals contacts.

-

The remainder of the molecule can be modified to pick up additional interactions with other regions of the active site, thereby enhancing potency and selectivity.

Experimental Protocols for Biological Evaluation

The evaluation of this compound derivatives as IRAK4 inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compounds against the isolated IRAK4 enzyme.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[7][8] These assays measure the amount of ADP produced during the kinase reaction.

Protocol (ADP-Glo™ Kinase Assay): [9]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[7]

-

Dilute recombinant human IRAK4 enzyme, a suitable peptide substrate (e.g., myelin basic protein), and ATP in the kinase buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

-

Add 2 µL of the IRAK4 enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[9]

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Assay: Inhibition of Cytokine Production

Objective: To assess the ability of the compounds to inhibit IRAK4 signaling in a cellular context.

Principle: This assay typically uses human peripheral blood mononuclear cells (PBMCs) or a specific cell line (e.g., THP-1 monocytes) and measures the inhibition of pro-inflammatory cytokine production following stimulation with a TLR agonist.

Protocol (LPS-induced TNF-α production in PBMCs):

-

Cell Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

-

-

Compound Treatment and Stimulation:

-

Plate the PBMCs in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

-

Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at an appropriate concentration (e.g., 100 ng/mL).

-

-

Cytokine Measurement:

-

Incubate the plates for 18-24 hours at 37 °C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Therapeutic Potential and Future Directions

The potent and selective inhibition of IRAK4 by this compound derivatives holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases. Several compounds from this class have advanced into clinical trials for conditions such as rheumatoid arthritis and psoriasis.[1][2] The oral IRAK4 inhibitors zabedosertib (BAY1834845) and BAY1830839 have demonstrated pharmacological effectiveness in suppressing both systemic and locally induced inflammatory responses in healthy volunteers.[10]

Future research in this area will likely focus on:

-

Optimizing Druglike Properties: Further refinement of the scaffold to improve pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and target residence time.

-

Exploring Novel Indications: Investigating the efficacy of these inhibitors in other IRAK4-driven diseases, including certain types of cancer where TLR signaling is implicated.

-

Developing Topical Formulations: For dermatological conditions like psoriasis and atopic dermatitis, topical delivery could provide localized efficacy while minimizing systemic exposure.

-

Investigating Combination Therapies: Exploring the synergistic potential of IRAK4 inhibitors with other anti-inflammatory agents.

Conclusion